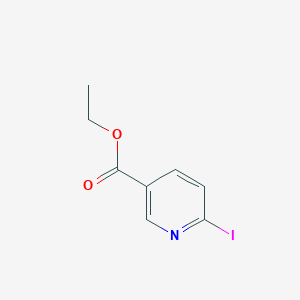

6-Iodopyridine-3-carboxylic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-iodopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKHZZOMDYNIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447381 | |

| Record name | Ethyl6-iodonicotinoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151917-39-4 | |

| Record name | Ethyl6-iodonicotinoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Iodopyridine-3-carboxylic acid ethyl ester

Abstract

6-Iodopyridine-3-carboxylic acid ethyl ester is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the presence of an iodine atom, which serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-couplings. This guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of this compound. We detail a robust and scalable synthetic route commencing from commercially available 6-aminonicotinic acid, proceeding through a classic esterification followed by a Sandmeyer-type diazotization and iodination. The causality behind critical experimental choices is explained to ensure reproducibility and high yield. Furthermore, a comprehensive analytical workflow for structural verification and purity assessment is presented, employing Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and drug development professionals seeking a reliable protocol and a deep understanding of the chemistry underpinning this valuable synthetic intermediate.

Introduction: The Strategic Importance of Halogenated Pyridine Scaffolds

The pyridine nucleus is a privileged scaffold in modern pharmacology, forming the core of numerous approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of drug design. The strategic functionalization of the pyridine ring is therefore of paramount importance. Halogenated pyridines, in particular, have emerged as exceptionally valuable intermediates. The introduction of a halogen, such as iodine, provides a reactive site for sophisticated molecular elaboration.[2]

Iodopyridines are particularly prized for their high reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse alkyl, aryl, and heteroaryl substituents. This capability is crucial for generating libraries of complex molecules during hit-to-lead optimization in drug discovery programs. This compound combines this reactive iodine handle with an electron-withdrawing ester group, making it a highly versatile building block for constructing novel chemical entities.

Synthetic Strategy: A Rational Approach via Diazotization-Iodination

Rationale for the Chosen Pathway

Direct electrophilic iodination of a pyridine ring, especially one bearing an electron-withdrawing carboxylate group, is often challenging, leading to low yields and poor regioselectivity. A more reliable and strategically sound approach is to leverage the chemistry of an amino-substituted precursor. The Sandmeyer reaction, a cornerstone of aromatic chemistry discovered in 1884, provides a powerful method for converting an aromatic amino group into a wide range of functionalities, including halides, via a diazonium salt intermediate.[3][4]

This pathway is advantageous for several reasons:

-

High Regiocontrol: The position of the iodine is precisely determined by the location of the starting amino group on the pyridine ring.

-

Reliability and Scalability: The reactions involved—esterification and diazotization—are well-established, high-yielding, and generally scalable.

-

Mild Conditions: The final iodination step can be performed under mild conditions, preserving the integrity of the ester functionality.[5]

Synthetic Workflow Overview

The synthesis is a two-stage process beginning with the readily available 6-aminopyridine-3-carboxylic acid. The first stage involves the protection of the carboxylic acid as an ethyl ester, followed by the transformation of the amino group into the target iodo functionality.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Fischer Esterification of 6-Aminonicotinic Acid

-

Rationale: The carboxylic acid is converted to its ethyl ester to prevent unwanted side reactions during the subsequent diazotization step and to enhance the solubility of the intermediate in organic solvents. A classic Fischer esterification using ethanol as both solvent and reagent with a catalytic amount of strong acid is efficient and cost-effective.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 6-aminopyridine-3-carboxylic acid (1.0 eq).

-

Suspend the solid in absolute ethanol (approx. 10-15 mL per gram of starting material).

-

Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise with stirring.

-

Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield ethyl 6-aminopyridine-3-carboxylate as a solid, which can be used in the next step without further purification if deemed sufficiently pure by TLC/¹H NMR.

-

Step 2: Sandmeyer-type Iodination of Ethyl 6-aminonicotinate

-

Rationale: This step converts the primary aromatic amine to a diazonium salt, which is an excellent leaving group (N₂ gas).[4] The in situ generated diazonium salt is then displaced by an iodide nucleophile. Maintaining a low temperature (0-5 °C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium intermediate.[3]

-

Procedure:

-

In a flask, dissolve ethyl 6-aminopyridine-3-carboxylate (1.0 eq) in a mixture of dilute sulfuric acid and water at room temperature.

-

Cool the flask in an ice-salt bath to 0-5 °C with vigorous stirring.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

-

In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

-

Combine the organic extracts, wash sequentially with saturated sodium thiosulfate solution (to remove residual iodine), water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound as a pure solid.

-

Structural Elucidation and Quality Control

A combination of spectroscopic methods is required to unambiguously confirm the structure and assess the purity of the synthesized this compound.

Overview of Analytical Workflow

Caption: Integrated analytical workflow for product validation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups. The spectrum of the final product is expected to show characteristic absorption bands.[6]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| ~3100-3000 | C-H Aromatic Stretch | Medium-Weak | Confirms the presence of the pyridine ring. |

| ~2980-2850 | C-H Aliphatic Stretch | Medium-Weak | From the ethyl group (-CH₂- and -CH₃). |

| ~1725 | C=O Ester Stretch | Strong | A key, intense peak confirming the ester carbonyl group.[7][8] |

| ~1570, ~1460 | C=C / C=N Ring Stretch | Medium | Characteristic vibrations of the pyridine ring skeleton. |

| ~1300-1100 | C-O Ester Stretch | Strong | Typically appears as two strong bands, another hallmark of the ester group.[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, confirming the precise connectivity and chemical environment of every proton and carbon atom in the molecule.

3.3.1 ¹H NMR Analysis

The proton NMR spectrum will confirm the 1,2,5-trisubstitution pattern on the pyridine ring and the presence of the ethyl ester. The aromatic protons are expected to exhibit distinct chemical shifts and coupling patterns.[9]

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~9.0 | d (doublet) | J ≈ 2.5 | 1H |

| H-4 | ~8.2 | dd (doublet of doublets) | J ≈ 8.0, 2.5 | 1H |

| H-5 | ~7.6 | d (doublet) | J ≈ 8.0 | 1H |

| -O-CH₂ -CH₃ | ~4.4 | q (quartet) | J ≈ 7.1 | 2H |

| -O-CH₂-CH₃ | ~1.4 | t (triplet) | J ≈ 7.1 | 3H |

3.3.2 ¹³C NMR Analysis

The carbon NMR spectrum complements the ¹H NMR data, confirming the carbon skeleton. The carbon atom attached to the iodine (C-6) is expected to show a significantly shifted signal due to the heavy atom effect.[10]

| Assignment | Predicted δ (ppm) | Notes |

| C =O | ~164 | Ester carbonyl carbon, highly deshielded.[10] |

| C-2 | ~152 | Deshielded due to adjacent nitrogen and proximity to the ester. |

| C-4 | ~140 | Aromatic CH. |

| C-5 | ~130 | Aromatic CH. |

| C-3 | ~128 | Aromatic quaternary carbon attached to the ester. |

| -O-C H₂-CH₃ | ~62 | Methylene carbon of the ethyl group. |

| C-6 | ~115 | Carbon attached to iodine; shifted upfield. |

| -O-CH₂-C H₃ | ~14 | Methyl carbon of the ethyl group. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the target compound, providing the ultimate validation of a successful synthesis.

-

Expected Molecular Weight: The empirical formula is C₈H₈INO₂. The monoisotopic mass is 276.96 g/mol .

-

Analysis: High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M]⁺ or a protonated molecular ion [M+H]⁺ corresponding to this mass with high accuracy (typically < 5 ppm error).

-

Fragmentation: Common fragmentation patterns would include the loss of the ethoxy radical (•OCH₂CH₃, M-45) or the entire ester group.

Conclusion

This guide has detailed a reliable and well-characterized two-step synthesis for this compound from 6-aminonicotinic acid. The rationale for selecting a Sandmeyer-type iodination pathway was justified based on its superior regiocontrol and dependability over direct halogenation methods. The comprehensive characterization workflow, integrating IR, multinuclear NMR, and MS, provides a robust framework for verifying the structural integrity and purity of the final product. By following this protocol, researchers and drug development professionals can confidently produce this key synthetic intermediate for use in a wide array of advanced chemical applications.

References

- Niu Z-X, Wang Y-T, Zhang S-N, et al. (2023). Application and Synthesis of Thiazole Ring in Clinically Approved Drugs. Eur J Med Chem. 250:115172.

- McMurry, J. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition.

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

-

ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Let's learn together. (2023). Reaction of Amines, Diazonium salts (Sandmeyer Reaction) and more. [Link]

-

ResearchGate. (2025). Study of the composition of carboxylic compounds using ir spectroscopy. [Link]

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]

-

Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. [Link]

-

PubChem. (n.d.). Ethyl Nicotinate. [Link]

-

PubMed. (2006). A Simple Synthetic Route to Methyl 3-fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

-

Khan, I., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

-

PubChem. (n.d.). Ethyl isonicotinate. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

PubChem. (n.d.). 6-(2-Iodoethyl)pyridine-3-carboxylic acid. [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempanda.com [chempanda.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectral Characterization of 6-Iodopyridine-3-carboxylic acid ethyl ester: A Technical Guide

This guide provides an in-depth analysis of the spectral characteristics of 6-Iodopyridine-3-carboxylic acid ethyl ester, a key heterocyclic building block relevant to researchers, scientists, and professionals in drug development. The structural elucidation of such molecules is fundamentally reliant on a synergistic application of modern spectroscopic techniques. Herein, we delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific compound. The narrative emphasizes the causal logic behind spectral interpretation and experimental design, providing a robust framework for compound characterization.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Atomic Framework

NMR spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent nuclei, primarily hydrogen (¹H) and carbon (¹³C). The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide a detailed portrait of the molecular architecture.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to display distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the ethyl ester group. The substitution pattern—an electron-withdrawing ester at position 3 and an electronegative iodine at position 6—creates a desymmetrized and electron-deficient ring system, which significantly influences the chemical shifts of the ring protons, shifting them downfield.

The predicted assignments are as follows:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-2 | 9.0 - 9.2 | Doublet (d) | 1H | Located between the ring nitrogen and the electron-withdrawing ester group, this proton is highly deshielded. It will be split by H-4. |

| H-4 | 8.3 - 8.5 | Doublet of doublets (dd) | 1H | Coupled to both H-2 and H-5, experiencing deshielding from the adjacent ester group. |

| H-5 | 7.6 - 7.8 | Doublet (d) | 1H | Situated next to the bulky and electronegative iodine atom, its chemical shift is influenced accordingly. It is coupled to H-4. |

| -OCH₂CH₃ | 4.3 - 4.5 | Quartet (q) | 2H | These methylene protons are adjacent to the ester oxygen, resulting in a downfield shift. They are split by the methyl protons. |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | 3H | The terminal methyl protons of the ethyl group, split by the adjacent methylene protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The presence of electronegative atoms (N, O, I) and sp²-hybridized carbons results in a wide dispersion of signals. Because the natural abundance of ¹³C is low (~1.1%), carbon-carbon coupling is negligible, and spectra are typically proton-decoupled, meaning each unique carbon appears as a singlet.[1]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 163 - 166 | The carbonyl carbon of the ester group is characteristically found at a low field due to its sp² hybridization and bond to two oxygen atoms.[1] |

| C-2 | 152 - 155 | Adjacent to the electronegative nitrogen, this carbon is significantly deshielded. |

| C-4 | 140 - 143 | This aromatic carbon experiences deshielding due to its position in the pyridine ring and proximity to the ester. |

| C-6 | 130 - 135 | The direct attachment of the large iodine atom causes a significant upfield shift due to the "heavy atom effect," despite iodine's electronegativity. |

| C-3 | 128 - 131 | The carbon bearing the ester substituent. |

| C-5 | 122 - 125 | Aromatic carbon adjacent to the iodinated carbon. |

| -OCH₂CH₃ | 61 - 63 | The methylene carbon is bonded to an oxygen atom, causing a downfield shift into the typical range for sp³ carbons attached to heteroatoms. |

| -OCH₂CH₃ | 14 - 15 | The terminal methyl carbon, appearing in the typical upfield aliphatic region. |

Experimental Protocol for NMR Data Acquisition

A self-validating and reproducible NMR experiment requires meticulous sample preparation and instrument calibration.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the solid "this compound" in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without reacting with it and provide a deuterium signal for the instrument's lock system. Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), for accurate chemical shift referencing.

-

Instrument Setup:

-

Insert the sample tube into the NMR spectrometer.

-

Locking: The instrument locks onto the deuterium frequency of the solvent to stabilize the magnetic field.[2]

-

Tuning and Matching: The probe is tuned to the specific frequencies of ¹H and ¹³C for the given sample to maximize signal transmission and sensitivity.[2]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This is often an automated process on modern spectrometers.

-

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is typically sufficient. Key parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is standard. Due to the lower sensitivity of the ¹³C nucleus, more scans (e.g., 128 to 1024) and a longer acquisition time may be necessary.

-

-

Data Processing: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum via a Fourier Transform.[3] Subsequent processing steps include phase correction, baseline correction, and integration.

Caption: Workflow for NMR Spectroscopic Analysis.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations. This technique is exceptionally useful for identifying the functional groups present in a compound, as each group has a characteristic absorption frequency.[4][5]

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the ester and the substituted pyridine ring.

| Functional Group | Vibration Type | Predicted Absorption (cm⁻¹) | Intensity | Rationale |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak | Characteristic of sp² C-H bonds in aromatic systems. |

| C=O (Ester) | Stretch | 1725 - 1710 | Strong | The strong C=O stretch is one of the most prominent peaks in the spectrum. Its position is influenced by conjugation with the pyridine ring. |

| C=N, C=C (Ring) | Stretch | 1600 - 1450 | Medium-Strong | Multiple bands are expected for the pyridine ring skeletal vibrations. |

| C-O (Ester) | Stretch | 1300 - 1150 | Strong | Two distinct C-O stretches are expected for the ester group (C-O-C). |

| C-I | Stretch | 600 - 500 | Medium-Weak | The C-I bond vibration appears in the low-frequency "fingerprint" region. |

Experimental Protocol for IR Data Acquisition

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a modern, rapid, and reliable method.

Methodology:

-

Background Scan: Before analyzing the sample, a background spectrum of the empty ATR crystal is recorded. This allows the instrument software to subtract any absorptions from the ambient atmosphere (e.g., CO₂, water vapor).

-

Sample Application: A small amount of the solid "this compound" is placed directly onto the ATR crystal (typically diamond or germanium).

-

Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.

-

Sample Scan: The IR spectrum of the sample is recorded. The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Cleaning: The crystal surface is thoroughly cleaned with a suitable solvent (e.g., isopropanol) after the measurement.

Caption: Workflow for ATR-IR Spectroscopic Analysis.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, valuable structural information.[6]

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of pyridine carboxylic acid esters is often dominated by the decomposition of the ester group.[7][8]

Molecular Ion:

-

Formula: C₈H₈INO₂

-

Molecular Weight: 277.06 g/mol

-

Predicted M⁺ peak: m/z = 277

Major Predicted Fragments:

| m/z Value | Proposed Fragment | Rationale of Formation |

| 249 | [M - C₂H₄]⁺ | McLafferty rearrangement, loss of ethylene from the ethyl ester. |

| 232 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical via alpha-cleavage, a common pathway for esters.[9] |

| 204 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate radical. |

| 150 | [M - I]⁺ | Loss of the iodine radical. |

| 104 | [C₅H₄NCO]⁺ | Fragment corresponding to the iodopyridine ring after loss of the ester and subsequent rearrangement. |

| 76 | [C₅H₄N]⁺ | Pyridyl cation resulting from further fragmentation. |

Experimental Protocol for MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique if the compound is thermally stable and sufficiently volatile.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source. In EI mode, it is bombarded with a 70 eV electron beam, causing ionization and fragmentation.[6]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Caption: Workflow for GC-MS Analysis.

Conclusion

The comprehensive characterization of "this compound" is achieved through the integrated application of NMR, IR, and MS. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and offers corroborating structural evidence through fragmentation. The predicted data and outlined protocols in this guide serve as a robust framework for the empirical analysis and structural verification of this compound, ensuring high confidence in its identity and purity for applications in research and development.

References

-

Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. [Link]

-

Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Taylor & Francis Online. [Link]

- Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques. [No valid URL found]

-

University of Wisconsin-Madison. (n.d.). Step-by-step procedure for NMR data acquisition. UW-Madison Chemistry Facilities. [Link]

-

Unknown Author. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

- Goel, R. K., & Gupta, S. K. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-291. [No valid URL found]

- Katritzky, A. R., & Jones, R. A. (1960). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Journal of the Chemical Society, 2942-2947. [No valid URL found]

-

Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy. Organic Chemistry I – KPU Pressbooks. [Link]

-

Wiley-VCH. (n.d.). NMR Data Processing. Wiley Online Library. [Link]

-

ACS Reagent Chemicals. (2017). Infrared Spectroscopy. ACS Publications. [Link]

- Long, D. A., Murfin, F. S., Hales, J. L., & Kynaston, W. (1964). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Transactions of the Faraday Society, 60, 1-13. [No valid URL found]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

SpectraBase. (n.d.). 4-Iodopyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

- Schorn, C. (2002). NMR Spectroscopy: Data Acquisition. Wiley-VCH. [No valid URL found]

-

Kwiecień, A., & Vuckovic, D. (2018). Advances in structure elucidation of small molecules using mass spectrometry. Clinical and Translational Medicine, 7(1), 31. [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. PROSPRE. [Link]

- Szafran, M., & Dega-Szafran, Z. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Roczniki Chemii. [No valid URL found]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. ResearchGate. [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]

-

Chemistry For Everyone. (2025). How Do You Process NMR Data? YouTube. [Link]

-

Krol, J., & Krol, J. (2009). Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

-

The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. [Link]

-

Webb, K., Bristow, T., Sargent, M., & Stein, B. (2004). Best Practice Guide for Generating Mass Spectra. The Royal Society of Chemistry. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Organic Chemistry at CU Boulder. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry. [Link]

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction? ResearchGate. [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. CASPRE. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted). NP-MRD. [Link]

-

Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

- Eichhorn, E., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society. [No valid URL found]

-

Abraham, R. J. (2005). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 17(1), 16-23. [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

Grimme, S., et al. (2013). Predicting in silico electron ionization mass spectra using quantum chemistry. Beilstein Journal of Organic Chemistry, 9, 315-328. [Link]

-

Lim, C. H., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. AIP Conference Proceedings, 2454(1), 040003. [Link]

-

ChemHelpASAP. (2023). predicting likely fragments in a mass spectrum. YouTube. [Link]

-

ResearchGate. (2023). How to predict IR Spectra? ResearchGate. [Link]

-

Unknown Author. (n.d.). Mass Spectrometry: Fragmentation. Unknown Source. [Link]

-

PubChem. (n.d.). Ethyl 6-methylnicotinate. PubChem. [Link]

-

The ISIC-EPFL mstoolbox. (n.d.). Molecular mass calculator. The ISIC-EPFL mstoolbox. [Link]

-

Allen, F., et al. (2019). Rapid Prediction of Electron–Ionization Mass Spectrometry Using Neural Networks. ACS Central Science, 5(7), 1183-1191. [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Cheminfo.org. [Link]

-

ResearchGate. (2021). How to predict IR spectra of a compound? ResearchGate. [Link]

Sources

- 1. orgchemres.org [orgchemres.org]

- 2. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

"6-Iodopyridine-3-carboxylic acid ethyl ester" CAS number and supplier information

An In-Depth Technical Guide to 6-Iodopyridine-3-carboxylic acid ethyl ester

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key building block in modern synthetic chemistry. We will delve into its chemical properties, synthesis, applications, and safe handling, offering insights grounded in established scientific principles and practical laboratory experience.

Core Compound Identity and Properties

This compound is a halogenated pyridine derivative that has garnered significant interest in medicinal chemistry and materials science. Its structure, featuring an iodine atom at the 6-position and an ethyl ester at the 3-position of the pyridine ring, offers a unique combination of reactivity and functionality.

CAS Number: The Chemical Abstracts Service (CAS) has assigned the number 108638-77-9 to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H8INO2 | PubChem |

| Molecular Weight | 277.06 g/mol | PubChem |

| Appearance | Off-white to yellow crystalline powder | Internal Data |

| Melting Point | 78-82 °C | Sigma-Aldrich |

| Boiling Point | 321.9±27.0 °C (Predicted) | Chemspider |

| Solubility | Soluble in DMSO, Methanol | Internal Data |

| Density | 1.832±0.06 g/cm3 (Predicted) | Chemspider |

Synthesis and Mechanism

The synthesis of this compound typically proceeds from its chloro- or bromo-analogue via a halogen exchange reaction, or from the corresponding amine via a Sandmeyer-type reaction. A common and reliable laboratory-scale synthesis involves the diazotization of 6-aminopyridine-3-carboxylic acid ethyl ester followed by iodination.

Workflow for a Typical Synthesis

Caption: A typical laboratory synthesis workflow for this compound.

Detailed Protocol

-

Dissolution and Acidification: Dissolve 6-aminopyridine-3-carboxylic acid ethyl ester in a suitable aqueous acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath. This step is critical for the stability of the diazonium salt to be formed.

-

Diazotization: Slowly add a solution of sodium nitrite in water to the cooled mixture. The temperature must be maintained below 5 °C to prevent the decomposition of the unstable diazonium salt. The formation of the diazonium salt is the key mechanistic step, transforming the amino group into an excellent leaving group (N₂).

-

Iodination: Add a solution of potassium iodide to the diazonium salt solution. The iodide ion acts as a nucleophile, displacing the nitrogen gas and forming the C-I bond. This is a classic Sandmeyer-type reaction.

-

Work-up and Purification: Allow the reaction to warm to room temperature and stir for several hours. The crude product can then be extracted with an organic solvent, such as ethyl acetate. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The final product is typically purified by recrystallization or column chromatography to yield a pure, crystalline solid.

Applications in Research and Drug Development

The utility of this compound lies in its ability to participate in a variety of cross-coupling reactions. The iodine atom is a good leaving group in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at the 6-position of the pyridine ring. The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other transformations.

This dual functionality makes it a valuable intermediate in the synthesis of complex molecules, particularly in the field of drug discovery. For instance, it has been utilized in the development of inhibitors for various enzymes and receptors.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Supplier Information

This compound is commercially available from a number of chemical suppliers. When selecting a supplier, it is important to consider factors such as purity, availability, and technical support.

Table 2: Selected Suppliers of this compound

| Supplier | Purity | Availability |

| Sigma-Aldrich | ≥97.0% | In Stock |

| Thermo Fisher Scientific | 98% | In Stock |

| TCI America | >98.0% | In Stock |

Disclaimer: Availability and purity levels are subject to change. Please consult the respective supplier's website for the most current information.

References

-

PubChem. Ethyl 6-iodonicotinate. National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 6-Iodopyridine-3-carboxylic acid ethyl ester

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, heterocyclic compounds are foundational pillars, with the pyridine scaffold holding a place of particular prominence in pharmaceuticals and functional materials.[1] Among the vast array of functionalized pyridines, 6-Iodopyridine-3-carboxylic acid ethyl ester emerges as a uniquely versatile and powerful building block. Its value lies not just in the inherent properties of the electron-deficient pyridine ring, but in the exceptional reactivity of its carbon-iodine bond. This C-I bond serves as a linchpin for a multitude of transformations, enabling chemists to forge complex molecular architectures with precision and efficiency.

This guide provides a deep dive into the chemical behavior of the C-I bond in this specific molecule. We will move beyond simple reaction lists to explore the underlying electronic and steric factors that govern its reactivity, offer field-proven experimental protocols, and explain the causality behind the selection of catalysts, ligands, and conditions.

Molecular Structure and Electronic Landscape

To fully appreciate the reactivity of this compound, we must first understand its electronic architecture. The molecule's reactivity is a direct consequence of the interplay between the pyridine ring, the ethyl carboxylate substituent, and the iodine atom.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, resulting in an electron-deficient (π-deficient) aromatic system. This inherent electron deficiency makes the ring susceptible to nucleophilic attack and facilitates key steps in catalytic cycles, particularly oxidative addition.[2]

-

Substituent Effects:

-

The iodine atom at the C6 position is located ortho to the ring nitrogen. This proximity is critical, as the nitrogen's inductive electron withdrawal significantly polarizes the C6-I bond and activates it for substitution.

-

The ethyl carboxylate group at the C3 position is a meta-director and another electron-withdrawing group, further reducing the electron density of the ring system.

-

-

The Carbon-Iodine Bond: The C-I bond is the longest and weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I).[3][4] This low bond dissociation energy, combined with the excellent leaving group ability of the iodide anion, makes the C-I bond exceptionally suited for reactions involving oxidative addition in palladium catalysis.[4]

This confluence of electronic features renders the C6-I bond highly reactive and the primary site for synthetic modification.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Functionalization

The most powerful and widely utilized transformations involving this compound are palladium-catalyzed cross-coupling reactions. These methods provide reliable pathways to form new carbon-carbon and carbon-nitrogen bonds. The general catalytic cycle, while nuanced for each specific reaction, follows a common pathway.

Sources

The Strategic deployment of 6-Iodopyridine-3-carboxylic acid ethyl ester in Modern Synthesis: A Technical Guide

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of contemporary medicinal chemistry and materials science, the strategic use of functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 6-Iodopyridine-3-carboxylic acid ethyl ester, also known as ethyl 6-iodonicotinate, has emerged as a particularly valuable and versatile intermediate. Its unique structural features—a pyridine core, an activating iodo group, and a modifiable ethyl ester—provide a powerful platform for a range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of the properties, synthesis, and key applications of this compound, with a focus on field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents. The presence of the iodine atom at the 6-position offers a reactive handle for the introduction of diverse substituents through established and robust cross-coupling methodologies. This regioselectivity, combined with the electronic properties of the pyridine ring, makes this compound a cornerstone for the synthesis of novel compounds with tailored biological activities.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.

| Property | Value | Source |

| CAS Number | 151917-39-4 | [1] |

| Molecular Formula | C₈H₈INO₂ | [1] |

| Molecular Weight | 277.06 g/mol | [1] |

| Appearance | Not explicitly stated, but related compounds are typically off-white to yellow solids or liquids. | |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |

Safety and Handling:

-

Irritation: Based on data for ethyl nicotinate, this compound should be handled as a potential irritant to the eyes, skin, and respiratory tract.[2][3]

-

Handling Precautions: Always handle this compound in a well-ventilated area or a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid inhalation of dust or vapors and direct contact with skin and eyes.[2]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[3][4] For skin contact, wash off with soap and plenty of water.[4] If inhaled, move to fresh air.[4] If swallowed, rinse mouth with water and seek medical attention.[2]

Core Reactivity: A Hub for Cross-Coupling Chemistry

The synthetic utility of this compound is primarily derived from its susceptibility to palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in these transformations, allowing for selective functionalization even in the presence of other halides. The general workflow for these reactions is depicted below.

General workflow for cross-coupling reactions.

The three most impactful transformations for this building block are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which enable the formation of C-C (aryl), C-C (alkynyl), and C-N bonds, respectively.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[5] This reaction is widely used in the pharmaceutical industry to synthesize biaryl and heteroaryl-aryl scaffolds.[5]

Causality in Experimental Choices:

-

Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly used. The choice of catalyst can influence reaction efficiency and functional group tolerance.

-

Base: A base, typically an inorganic carbonate or phosphate (e.g., K₂CO₃, K₃PO₄), is essential to activate the boronic acid for transmetalation to the palladium center.[6]

-

Solvent: A mixture of an organic solvent (e.g., DMF, dioxane, toluene) and water is often employed to dissolve both the organic and inorganic reagents.

Detailed Experimental Protocol (Adapted for this compound):

The following protocol is adapted from established procedures for the Suzuki-Miyaura coupling of halopyridines with arylboronic acids.[7]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

-

Catalyst Addition: To this mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

-

Solvent Addition: Add degassed dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.1 M).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important motifs in pharmaceuticals and organic materials.[8]

Causality in Experimental Choices:

-

Catalyst System: The reaction typically employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[9]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[9]

-

Solvent: The amine base often serves as the solvent, or a co-solvent like THF or DMF can be used.

Detailed Experimental Protocol (from U.S. Patent 5,659,042):

-

Reaction Setup: In a reaction vessel, create a mixture of the terminal alkyne (e.g., (4,4-dimethylthiochroman-6-yl)acetylene, ~0.9 equiv.), copper(I) iodide (CuI, ~0.1 equiv.), and triethylamine. Degas the mixture with argon for 15 minutes.

-

Reagent Addition: To the suspension, add ethyl 6-iodo-nicotinate (1.0 equiv.) and then bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, ~0.07 equiv.).

-

Reaction Execution: Degas the suspension with argon for an additional 5 minutes, seal the tube, and stir the mixture at 55 °C for 16 hours.

-

Work-up and Purification: Cool the mixture to room temperature and filter through celite and silica gel, eluting with hexane and ethyl acetate.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[10][11] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[11]

Causality in Experimental Choices:

-

Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, SPhos) in combination with a palladium source (e.g., Pd₂(dba)₃). The ligand facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle.[12]

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine.[12]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.

Detailed Experimental Protocol (Adapted for this compound):

The following protocol is adapted from established procedures for the Buchwald-Hartwig amination of halopyridines.[12][13]

-

Reaction Setup: In a glovebox, charge a dry Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

-

Solvent Addition: Add anhydrous toluene to the tube.

-

Reaction Execution: Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, and separate the layers.

-

Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Applications in Drug Discovery and Bioactive Molecule Synthesis

The pyridine-3-carboxylic acid moiety is a key pharmacophore in a number of biologically active compounds.[6] The ability to functionalize the 6-position of this scaffold using this compound makes it a valuable tool in drug discovery programs.

Case Study: Synthesis of Tazarotene

A prominent example of the application of this compound is in the synthesis of Tazarotene, an FDA-approved topical retinoid used for the treatment of psoriasis, acne, and photodamage. The key step in the synthesis of Tazarotene is a Sonogashira coupling between ethyl 6-chloronicotinate (or the more reactive ethyl 6-iodonicotinate) and 4,4-dimethyl-6-ethynylthiochroman.[13]

Synthesis of Tazarotene via Sonogashira Coupling.

This synthesis highlights the industrial relevance and robustness of using halogenated nicotinic acid esters as key building blocks in the production of pharmaceuticals.

Potential in Kinase Inhibitor Synthesis

The substituted pyridine scaffold is a common feature in many kinase inhibitors. For example, derivatives of nitropyridines have been used to synthesize potent inhibitors of Janus kinase 2 (JAK2).[10] Furthermore, various pyridine carboxylic acid derivatives have been investigated as inhibitors for enzymes such as Glycogen Synthase Kinase-3 (GSK-3).[7] The ability to introduce diverse functionality at the 6-position of the nicotinic acid framework via cross-coupling reactions with this compound provides a clear and efficient route to novel kinase inhibitor libraries for screening and lead optimization.

Conclusion

This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allows for the controlled and efficient introduction of a wide array of functional groups. The successful application of this compound in the synthesis of the FDA-approved drug Tazarotene underscores its importance and reliability in complex molecule synthesis. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in the pharmaceutical and materials science sectors, the strategic use of this compound will undoubtedly play an increasingly critical role in enabling innovation and discovery. This guide provides the foundational knowledge and practical protocols to empower researchers to fully leverage the synthetic potential of this powerful chemical tool.

References

-

Synthesis of potent JAK2 inhibitors 4 and 6. Data from[1]. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Buchwald–Hartwig amination. (2023, June 30). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022, June 13). Frontiers in Chemistry. Retrieved January 15, 2026, from [Link]

-

Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. Retrieved January 15, 2026, from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. Retrieved January 15, 2026, from [Link]

-

Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. (2025, July 1). Scientific Reports. Retrieved January 15, 2026, from [Link]

-

SAFETY DATA SHEET Ethyl Nicotinate. (n.d.). Synerzine. Retrieved January 15, 2026, from [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 15, 2026, from [Link]

-

Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Ethyl 6-iodonicotinate. (n.d.). Lead Sciences. Retrieved January 15, 2026, from [Link]

-

Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. (2025, June 6). Organic Letters. Retrieved January 15, 2026, from [Link]

-

Material Safety Data Sheet - Ethyl nicotinate, 99%. (n.d.). Cole-Parmer. Retrieved January 15, 2026, from [Link]

-

Tazarotene. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Tazorac Administrative Documents Part 1. (1989, September 19). U.S. Food and Drug Administration. Retrieved January 15, 2026, from [Link]

Sources

- 1. Ethyl 6-iodonicotinate - Lead Sciences [lead-sciences.com]

- 2. synerzine.com [synerzine.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling Reactions

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Palladium-catalyzed cross-coupling reactions represent a paradigm shift in synthetic organic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with unparalleled precision and efficiency.[1][2][3] These transformations, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, are a cornerstone of modern molecular construction.[4][5] Their impact is particularly profound in the pharmaceutical and agrochemical industries, where the ability to assemble complex molecular architectures is critical for the discovery and development of new chemical entities.[1][6][7] This guide provides an in-depth exploration of the core principles governing these reactions, from the fundamental catalytic cycle to the nuances of key named reactions, offering field-proven insights into catalyst selection, reaction optimization, and practical execution.

The Heart of the Reaction: The Palladium Catalytic Cycle

At its core, the efficacy of palladium-catalyzed cross-coupling lies in a regenerative catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[2][8] Understanding this cycle is paramount to mastering these reactions, as every component—catalyst precursor, ligand, base, and solvent—is chosen to facilitate the smooth execution of its three key steps.

The generation of the active Pd(0) catalyst is the crucial first step. While Pd(0) complexes can be used directly, it is more common and practical in both academic and industrial settings to use stable, readily available Pd(II) precursors like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂).[1][9] These Pd(II) salts are reduced in situ to the catalytically active Pd(0) species, a process that can be influenced by ligands, bases, solvents, or even the coupling partners themselves.[1][8] The development of preformed palladium-ligand complexes, or "precatalysts," has further streamlined this process, offering more reliable and efficient generation of the active LPd(0) species.[10]

The generalized catalytic cycle proceeds as follows:

-

Oxidative Addition: The cycle begins when the coordinatively unsaturated Pd(0) catalyst inserts into the bond of an organic electrophile (typically an aryl, vinyl, or alkyl halide/triflate, R¹-X). This step oxidizes the metal center from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.[2][11] The rate of this step is heavily influenced by the nature of the electrophile (I > Br > OTf > Cl) and the electron density of the palladium center, which is modulated by the supporting ligands.[2]

-

Transmetalation: An organometallic nucleophile (R²-M) then reacts with the Pd(II) complex. In this step, the organic group (R²) is transferred from its metal (M) to the palladium center, displacing the halide (X) and forming a new diorganopalladium(II) intermediate.[5][12] The nature of this step varies among the different named reactions. For instance, in the Suzuki-Miyaura coupling, a base is required to activate the organoboron compound to facilitate this transfer.[12][13]

-

Reductive Elimination: This is the final, product-forming step. The two organic fragments (R¹ and R²) coupled on the palladium(II) center are eliminated to form the desired new C-C or C-heteroatom bond (R¹-R²). This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the cycle.[2][4]

The Workhorses: Key Named Cross-Coupling Reactions

While the general cycle provides a framework, several named reactions have become indispensable tools, each with unique coupling partners and mechanistic subtleties.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method, valued for its operational simplicity, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.[6][12]

-

Transformation: Forms a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond by coupling an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate.[12]

-

Mechanism Insight: A critical distinction in the Suzuki mechanism is the requirement of a base.[13] The base activates the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then undergoes transmetalation with the R¹-Pd(II)-X intermediate.[12][13]

-

Component Selection:

-

Palladium Source: Pd(OAc)₂, Pd(PPh₃)₄, and palladacycle precatalysts are common.[11]

-

Ligands: Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often employed to promote the oxidative addition of less reactive electrophiles (like aryl chlorides) and facilitate the final reductive elimination step.[8][14]

-

Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial and depends on the substrate's sensitivity and the solvent system.

-

Representative Protocol: Synthesis of 4-Methoxybiphenyl

-

To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

-

Add a degassed solvent mixture, such as toluene/water (4:1, 5 mL).

-

Heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.

Mizoroki-Heck Reaction

The Heck reaction is a powerful method for the arylation or vinylation of alkenes, forming a substituted alkene product.[15][16]

-

Transformation: Couples an aryl or vinyl halide/triflate with an alkene in the presence of a base.[16]

-

Mechanism Insight: The Heck reaction mechanism diverges after the oxidative addition step. Instead of transmetalation, the alkene coordinates to the Pd(II) complex. This is followed by a migratory insertion (carbopalladation) step, where the aryl/vinyl group is transferred to one of the alkene carbons, forming a new C-C bond.[6][17] The cycle concludes with a β-hydride elimination, which forms the product alkene and a hydridopalladium(II) species. The base then regenerates the Pd(0) catalyst.[17][18]

-

Component Selection:

-

Catalyst: Pd(OAc)₂ combined with phosphine ligands is a common choice.[17] Ligandless catalysis can sometimes be achieved, particularly with aryl iodides.[18]

-

Base: A weak, non-nucleophilic base like triethylamine (NEt₃) or a carbonate is used to neutralize the H-X generated during the final step of the cycle.[17]

-

Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.

-

Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing arylalkynes and conjugated enynes, which are valuable structural motifs in pharmaceuticals and materials science.[7][19]

-

Transformation: Couples a terminal alkyne with an aryl or vinyl halide/triflate.[20][21]

-

Mechanism Insight: The classic Sonogashira reaction is unique in that it typically employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[20][22] The mechanism involves two interconnected cycles. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a highly reactive copper(I) acetylide intermediate. This species then undergoes transmetalation with the R¹-Pd(II)-X complex generated in the palladium cycle.[23] Copper-free variants have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling), a common side reaction.[21]

-

Component Selection:

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the leading method for the formation of C-N bonds, constructing aryl amines which are prevalent functional groups in pharmaceuticals.[4][14]

-

Transformation: Couples an amine (primary or secondary) with an aryl halide or triflate.[14] The methodology has been extended to form C-O bonds (etherification) as well.

-

Mechanism Insight: The cycle is analogous to other cross-couplings, but with nitrogen nucleophiles. After oxidative addition, the amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex yields the C-N coupled product and regenerates the Pd(0) catalyst.[4]

-

Component Selection:

-

Ligands: This reaction is highly dependent on specialized, bulky, electron-rich phosphine ligands developed by groups like Buchwald (e.g., XPhos, SPhos) and Hartwig.[14] These ligands are critical for promoting the challenging C-N reductive elimination step.

-

Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[9]

-

Palladium Precursors: Pd₂(dba)₃ and Pd(OAc)₂ are common choices to be paired with the specialized ligands.[9]

-

Data-Driven Insights & Practical Considerations

The success of a cross-coupling reaction is a multifactorial problem. The judicious choice of each component is key to achieving high yield and selectivity.

Table 1: Comparison of Major Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Electrophile (R¹-X) | Nucleophile (R²-M) | Bond Formed | Key Reagent/Condition | Common Side Reactions |

| Suzuki-Miyaura | Aryl/Vinyl Halide, OTf | Organoboron Reagent | C-C | Base (e.g., K₂CO₃) | Protodeborylation, Homocoupling[8] |

| Mizoroki-Heck | Aryl/Vinyl Halide, OTf | Alkene | C-C | Weak Base (e.g., NEt₃) | Double bond isomerization |

| Sonogashira | Aryl/Vinyl Halide, OTf | Terminal Alkyne | C-C (alkynyl) | Cu(I) Co-catalyst | Glaser (alkyne) homocoupling[21] |

| Buchwald-Hartwig | Aryl/Vinyl Halide, OTf | Amine (R₂NH) | C-N | Strong Base (e.g., NaOtBu) | Hydrodehalogenation |

Table 2: A Selection of Common Ligands and Their Attributes

| Ligand | Type | Characteristics | Typical Applications |

| PPh₃ | Monodentate Phosphine | Inexpensive, readily available, general purpose.[1] | Heck, Sonogashira, Suzuki (less active substrates) |

| dppf | Bidentate Ferrocenyl Phosphine | High thermal stability, defined bite angle.[1] | Suzuki, Negishi |

| Xantphos | Bidentate Xanthene-based | Large, flexible bite angle, promotes difficult couplings.[1][14] | Buchwald-Hartwig, C-O coupling |

| SPhos / XPhos | Monodentate Biaryl Phosphine | Very bulky and electron-rich, highly active.[1][14] | Suzuki, Buchwald-Hartwig (especially with Ar-Cl) |

| IMes / IPr | N-Heterocyclic Carbene (NHC) | Strong σ-donors, thermally stable, alternative to phosphines.[8][14] | Suzuki, Heck |

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions have fundamentally changed the logic of organic synthesis, providing robust and predictable methods for constructing essential molecular bonds.[6][7] The principles outlined in this guide—the central catalytic cycle, the roles of key reagents, and the specific mechanisms of the major named reactions—form the foundation for their successful application. Continued innovation in ligand design, the development of more stable and active precatalysts, and the expansion into new reaction manifolds like C-H activation and metallaphotoredox chemistry promise to further enhance the capabilities of this extraordinary catalytic system, empowering scientists to build the molecules of the future.[2][24]

References

-

Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

Dong, V. M., & Cruz, F. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

-

Scott, J. S., & Fairlamb, I. J. S. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

-

The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Information. [Link]

-

Wikipedia. (n.d.). Cross-coupling reaction. [Link]

-

Johnson Matthey. (n.d.). Palladium precursor products. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition. [Link]

-

Ghaffari, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]

-

Singh, A., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Gande, M. B., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Wikipedia. (n.d.). Heck reaction. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

BYJU'S. (n.d.). Heck Reaction Mechanism. [Link]

-

Shaughnessy, K. H. (2019). Development of Palladium Precatalysts that Efficiently Generate LPd(0) Active Species. Israel Journal of Chemistry. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

Farina, V., et al. (2016). Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Duarte, F., & Paton, R. S. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

-

Newman, C. P., et al. (2025). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics. [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

-

Chen, G., et al. (2016). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Accounts of Chemical Research. [Link]

-

Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

-

BYJU'S. (n.d.). Sonogashira Coupling. [Link]

-

Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

Sources

- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nobelprize.org [nobelprize.org]

- 6. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]

- 7. jocpr.com [jocpr.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. sci-hub.box [sci-hub.box]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Heck Reaction [organic-chemistry.org]

- 16. Heck reaction - Wikipedia [en.wikipedia.org]

- 17. byjus.com [byjus.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. byjus.com [byjus.com]

- 20. Sonogashira Coupling [organic-chemistry.org]

- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 24. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

A Technical Guide to the Stability, Storage, and Handling of Ethyl 6-iodonicotinate

Introduction